Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid
Overview
Description
Boc-3-exo-aminobicyclo[221]heptane-2-exo-carboxylic acid is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane structure.
Introduction of the carboxylic acid group: This step often involves oxidation reactions.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions often involve mild bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions yield alcohols.
Scientific Research Applications
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing the compound to participate in various reactions without unwanted side reactions. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Similar structure but lacks the Boc protecting group.
(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-methanol: Similar structure with a methanol group instead of a carboxylic acid.
Uniqueness
The presence of the Boc protecting group in Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid makes it unique compared to other similar compounds. This group provides stability and allows for selective reactions, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-JLIMGVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455431-93-2 | |
Record name | rac-(1S,2R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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